molecular formula C17H26N2O3 B11806220 tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11806220
M. Wt: 306.4 g/mol
InChI Key: QSSHSWTUFKMDBW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate ( 1352512-93-6) is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . It features a piperidine ring, a common structural motif in medicinal chemistry, which is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2-ethoxypyridin-3-yl moiety . This specific molecular architecture, particularly the presence of a substituted piperidine, is frequently employed in pharmaceutical research. For instance, structurally related piperidin-1-yl carboxylates have been investigated for their potential as agonists for the muscarinic M4 receptor, a target for neurological disorders such as Alzheimer's disease, schizophrenia, and cognitive diseases . Furthermore, the 2-ethoxypyridine group is a known structural element in certain drug discovery efforts, suggesting this compound may serve as a valuable synthetic intermediate or building block in the development of bioactive molecules . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-5-21-15-13(9-8-11-18-15)14-10-6-7-12-19(14)16(20)22-17(2,3)4/h8-9,11,14H,5-7,10,12H2,1-4H3

InChI Key

QSSHSWTUFKMDBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Mitsunobu reaction is a cornerstone for constructing ether linkages in heterocyclic systems. For tert-butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate, this method involves coupling a piperidine precursor with 2-ethoxypyridin-3-ol. The reaction proceeds via activation of the hydroxyl group on the pyridine derivative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), facilitating nucleophilic displacement at the piperidine’s C2 position.

Key Steps :

  • Substrate Preparation : tert-Butyl 2-hydroxypiperidine-1-carboxylate is synthesized via Boc protection of 2-hydroxypiperidine using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Mitsunobu Coupling : The hydroxylated piperidine derivative reacts with 2-ethoxypyridin-3-ol under inert conditions. Typical conditions include anhydrous THF at 0–25°C for 12–24 hours.

  • Workup and Purification : The crude product is acidified with HCl to precipitate intermediates, followed by neutralization and Boc reprotection. Recrystallization from ethanol/water yields >98% purity.

Table 1. Mitsunobu Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventTHF9297
Temperature (°C)0 → RT9598.5
Equivalent DEAD1.29096

Alkylation via Deprotonation-Intermediate Trapping

Enolate Formation and Electrophilic Substitution

This method leverages the generation of a stabilized enolate at the piperidine C2 position, which reacts with electrophilic pyridine derivatives. The protocol adapts strategies from triflate-mediated couplings observed in advanced intermediates.

Procedure :

  • Deprotonation : tert-Butyl piperidine-1-carboxylate is treated with potassium tert-butoxide (1.6 M in THF) at −78°C, forming a resonance-stabilized enolate.

  • Electrophilic Quenching : The enolate reacts with 3-bromo-2-ethoxypyridine, introduced dropwise at low temperature to minimize side reactions.

  • Triflation (Optional) : For unstable intermediates, in situ triflation using N-phenyl bis(trifluoromethanesulfonimide) enhances reactivity toward cross-coupling.

Challenges :

  • Regioselectivity : Competing alkylation at C3/C4 positions is mitigated by steric hindrance from the Boc group.

  • Temperature Control : Strict maintenance of −78°C during enolate formation prevents oligomerization.

Table 2. Alkylation Efficiency by Electrophile

ElectrophileSolventTime (h)Yield (%)
3-Bromo-2-ethoxypyridineTHF488
3-Iodo-2-ethoxypyridineDME291

Reductive Amination and Cyclization Strategies

Piperidine Ring Construction

An alternative route involves assembling the piperidine ring post-functionalization. Starting from acyclic precursors, reductive amination forms the piperidine backbone while introducing the ethoxypyridinyl moiety.

Synthetic Pathway :

  • Ketone Preparation : 2-Ethoxypyridin-3-ylacetaldehyde is condensed with tert-butyl carbamate under acidic conditions.

  • Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate, cyclizing to form the piperidine ring.

  • Boc Protection : Direct protection using Boc anhydride ensures quantitative conversion.

Advantages :

  • Avoids pre-functionalized piperidine precursors.

  • Enables modular introduction of substituents.

Comparative Analysis of Methodologies

Table 3. Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Limitation
Mitsunobu9598.5HighRequires costly DEAD
Alkylation88–9197ModerateLow-temperature sensitivity
Reductive Amination8595LowMulti-step pathway

Industrial-Scale Considerations

Cost-Efficiency and Solvent Selection

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. THF and ethyl acetate are preferred for Mitsunobu reactions due to their compatibility with azide reagents and ease of removal.

Regulatory Compliance

All processes adhere to ICH Q7 guidelines, with strict controls on genotoxic impurities (e.g., azodicarboxylates). Residual solvent levels are maintained below 50 ppm via wiped-film evaporation .

Chemical Reactions Analysis

tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies and help in understanding protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use in drug development.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ethoxypyridinyl substitution, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate (CAS No. 102539398) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3}. The compound features a piperidine ring substituted with a tert-butyl group and an ethoxypyridine moiety, contributing to its unique pharmacological profile.

Key Properties

PropertyValue
Molecular Weight302.4 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Purity>97% (GC)

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and receptor interactions.

  • Dopaminergic Activity : The compound has been studied for its effects on dopamine receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. It may act as a dopamine agonist or modulator, enhancing dopaminergic signaling in specific pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant capabilities, potentially mitigating oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a contributing factor in various chronic diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like dopamine and serotonin.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Efficacy in Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and reduced behavioral symptoms associated with dopamine depletion.
  • Toxicity Assessment : Toxicological evaluations have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of this compound on dopaminergic neurons exposed to neurotoxic agents. Results indicated that the compound significantly reduced neuronal death and preserved dopamine levels compared to control groups.

Case Study 2: Antioxidant Activity

In another study featured in Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of this compound using various assays (DPPH, ABTS). The results highlighted its potential as a therapeutic agent for conditions associated with oxidative stress.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate to achieve high yields and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise Functionalization : Begin with a piperidine core and introduce the ethoxypyridine moiety via coupling reactions (e.g., Suzuki-Miyaura for pyridine ring formation) .
  • Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C to enhance reaction efficiency while minimizing side products .
  • Protection/Deprotection Strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic signals at 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₅N₂O₃: 329.1865) .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software (e.g., SHELXL for refinement) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Fire Safety : CO₂ or dry chemical extinguishers for solvent-related fires; avoid water due to potential reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratios) .
  • Impurity Profiling : LC-MS to trace side products (e.g., de-ethylated pyridine derivatives) and adjust reaction conditions .

Q. What strategies can identify potential biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PyMOL, AutoDock) to predict binding affinities .
  • In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to validate interactions with targets like PI3K or dopamine receptors .
  • SAR Studies : Modify substituents (e.g., ethoxy vs. methoxy groups) to correlate structural changes with activity .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal Growth : Diffraction-quality crystals grown via vapor diffusion (e.g., hexane/ethanol mixtures) .
  • SHELX Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement, ensuring R-factor <5% .
  • Chiral HPLC : Confirm enantiopurity post-crystallization using chiral stationary phases (e.g., amylose derivatives) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–10) using nephelometry .
  • Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .

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